
2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then separated and purified using techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield formic acid, while substitution reactions can produce various substituted amines .
科学研究应用
2-amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in scientific research due to its buffering properties. It is a key component in buffer solutions such as Tris-EDTA (TE) buffer, Tris-acetate-EDTA (TAE) buffer, and Tris-borate-EDTA (TBE) buffer, which are essential for nucleic acid and protein electrophoresis . Additionally, it is used in the preparation of buffer solutions for various biochemical assays and molecular biology experiments .
作用机制
The buffering action of 2-amino-2-(hydroxymethyl)propane-1,3-diol is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This property is crucial for maintaining the optimal conditions required for enzymatic reactions and other biochemical processes .
相似化合物的比较
Similar Compounds
2-amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an ethyl group instead of an amino group.
2-(2-hydroxyethylamino)-2-(hydroxymethyl)-1,3-propanediol: Has an additional hydroxyethyl group.
Uniqueness
2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of amino and hydroxymethyl groups, which provide both buffering capacity and reactivity. This makes it particularly useful in a wide range of biochemical and molecular biology applications .
属性
CAS 编号 |
855392-18-6 |
|---|---|
分子式 |
C6H13NO7 |
分子量 |
211.17 g/mol |
IUPAC 名称 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid |
InChI |
InChI=1S/C4H11NO3.C2H2O4/c5-4(1-6,2-7)3-8;3-1(4)2(5)6/h6-8H,1-3,5H2;(H,3,4)(H,5,6) |
InChI 键 |
CMBWKCUAKOECAG-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO)(CO)N)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



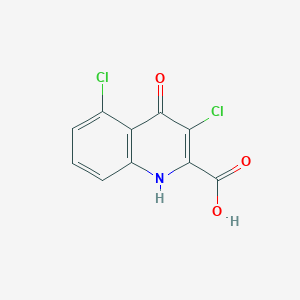
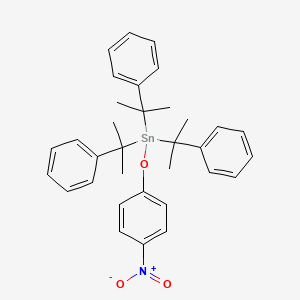
![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
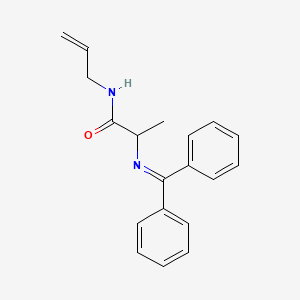
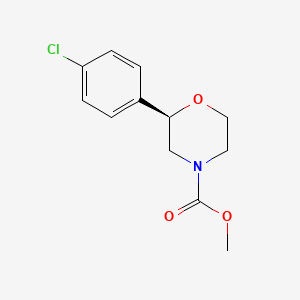
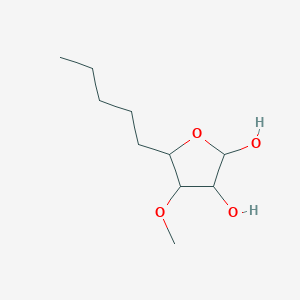
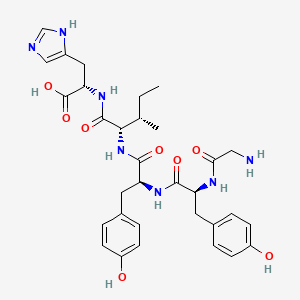
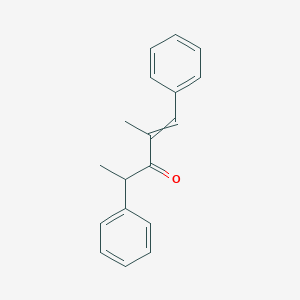
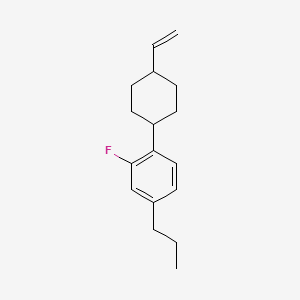
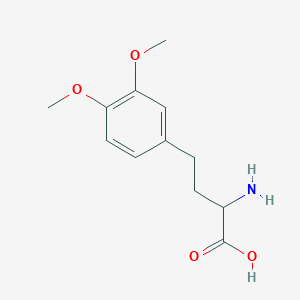
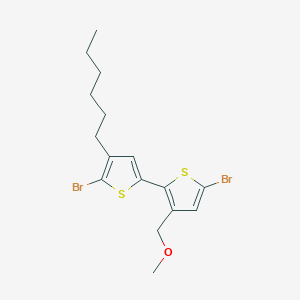
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
